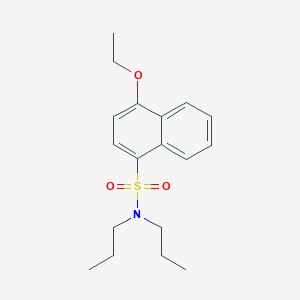
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(2-methylphenoxy)acetamide is a chemical compound that belongs to the class of chromenone derivatives. It has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(2-methylphenoxy)acetamide is not fully understood, but it is believed to involve the modulation of certain biological pathways and targets. In the case of its potential anticancer activity, it is believed to induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways. In the case of its potential modulation of the GABA-A receptor, it is believed to enhance the activity of the receptor, leading to increased inhibition of neuronal activity and reduced anxiety and sleep disturbances.
Biochemical and Physiological Effects:
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(2-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects in laboratory experiments. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, modulate the activity of certain enzymes and receptors, and induce apoptosis. In vivo studies have demonstrated its potential to reduce anxiety and sleep disturbances in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(2-methylphenoxy)acetamide in laboratory experiments include its high purity, stability, and potential to modulate various biological targets. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research and development of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(2-methylphenoxy)acetamide. These include further studies to elucidate its mechanism of action and potential side effects, optimization of its synthesis method to improve yield and efficiency, and exploration of its potential applications in other scientific research fields, such as neuropharmacology and drug discovery.
In conclusion, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(2-methylphenoxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations in various scientific research fields.
Métodos De Síntesis
The synthesis of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(2-methylphenoxy)acetamide can be achieved through various methods, including the reaction of 4,7-dimethyl-2-oxo-2H-chromene-6-carboxylic acid with 2-methylphenol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by the reaction with N-(2-bromoacetyl)-4,7-dimethyl-2-oxo-2H-chromen-6-amine in the presence of a base, such as triethylamine. This method can yield N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(2-methylphenoxy)acetamide with high purity and yield.
Aplicaciones Científicas De Investigación
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(2-methylphenoxy)acetamide has been explored for its potential applications in various scientific research fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth and proliferation of cancer cells. In pharmacology, it has been studied for its potential to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of anxiety and sleep. In biochemistry, it has been explored for its potential to modulate the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter activity.
Propiedades
IUPAC Name |
N-(4,7-dimethyl-2-oxochromen-6-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12-6-4-5-7-17(12)24-11-19(22)21-16-10-15-13(2)9-20(23)25-18(15)8-14(16)3/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGSXOCIYWXVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2C)OC(=O)C=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)

![N'-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5758077.png)
![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)


![2-(N-ethoxybutanimidoyl)-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5758096.png)
![3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B5758098.png)
![1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)

